molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B105753
CAS No.: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
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Description

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS 1822-66-8) is a thiophene-based diester with hydroxyl groups at the 3,4-positions. It serves as a critical precursor in organic synthesis, particularly for functionalized conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives . Synthesized via esterification of thiodiglycolic acid and diethyloxalate under basic conditions , this compound is characterized by its dual reactivity: the hydroxyl groups enable etherification or Mitsunobu reactions, while the ester groups undergo hydrolysis or hydrazidation . Its applications span bio-functionalized polymers, pharmaceutical intermediates, and materials science .

Properties

IUPAC Name

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKOBAHUBJPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288763
Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
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Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-66-8
Record name 1822-66-8
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Record name Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
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Record name 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be synthesized through the O-alkylation of the disodium salt of this compound with 1,2-dichloroethane. This reaction is typically catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride. The reaction conditions involve the use of potassium iodide as a synergistic catalyst, achieving high conversion and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Conductive Polymers

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate serves as a precursor for the synthesis of 3,4-ethylenedioxythiophene (EDOT) and its derivatives. These derivatives are critical in producing electrically conductive polymers that exhibit transparency and flexibility. Such polymers are utilized in:

  • Electrodes and Sensors : Conductive polymers derived from diethyl 3,4-dihydroxythiophene are employed in sensors due to their high conductivity and electrochemical stability .
  • Capacitors and Electroluminescent Displays : The polymers are also used in capacitors and displays, where their conductive properties enhance performance and efficiency .

Energy Storage Applications

The compound is integral to the development of materials for energy storage devices such as batteries and supercapacitors. Its derivatives have been shown to possess favorable redox properties, making them suitable for:

  • Redox Active Materials : These materials can store and release energy efficiently due to their ability to undergo oxidation and reduction reactions .
  • Supercapacitors : The high surface area and conductivity of the resulting polymers enhance charge storage capabilities, leading to improved performance in supercapacitor applications .

Electrochromic Devices

This compound is also significant in the field of electrochromism. Electrochromic devices change color when an electric voltage is applied. The applications include:

  • Smart Windows : Polymers derived from this compound can be used in smart windows that adjust transparency based on electrical input, contributing to energy efficiency in buildings.
  • Displays : These materials are utilized in displays that require rapid color changes without significant power consumption .

Case Study 1: Synthesis of EDOT Derivatives

A study demonstrated the efficient synthesis of EDOT derivatives from this compound using various synthetic routes such as the Mitsunobu reaction. The study highlighted the compound's utility as a key intermediate in producing stable conducting polymers .

Case Study 2: Conductivity Enhancement

Research has shown that incorporating diethyl 3,4-dihydroxythiophene into polymer matrices significantly enhances their conductivity. This improvement is attributed to the electron-donating properties of the thiophene ring structure, which stabilizes the conducting state of the polymer .

Comparative Data Table

Application AreaSpecific UsesKey Benefits
Conductive PolymersElectrodes, sensorsHigh conductivity and stability
Energy StorageBatteries, supercapacitorsEfficient energy storage and release
Electrochromic DevicesSmart windows, displaysRapid color change with low power consumption

Mechanism of Action

The mechanism of action of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate involves its ability to undergo various chemical transformations, such as O-alkylation and Curtius-like rearrangement. These reactions enable the formation of complex heterocyclic structures, which can interact with specific molecular targets and pathways in biological

Biological Activity

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (DHTDC) is an organic compound recognized for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic electronics. This article provides a comprehensive overview of the biological activity of DHTDC, supported by case studies and research findings.

Chemical Structure and Properties

DHTDC features a thiophene ring with two hydroxyl groups and two carboxylate ester groups. Its molecular formula is C12H14O6S, with a molecular weight of approximately 286.30 g/mol. The presence of the thiophene ring contributes to its unique chemical properties and biological reactivity.

Biological Activities

Research indicates that DHTDC exhibits several notable biological activities:

  • Antioxidant Activity : DHTDC has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies have demonstrated that DHTDC can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : DHTDC has exhibited antimicrobial activity against various bacterial strains. This suggests its potential use as a natural preservative or therapeutic agent against infections .
  • Anticancer Potential : Preliminary studies indicate that DHTDC may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways involved in cell survival and proliferation .

The biological effects of DHTDC are attributed to its ability to interact with various cellular targets:

  • Cellular Signaling : DHTDC may influence cellular signaling pathways related to oxidative stress and inflammation, enhancing the body's defense mechanisms against disease .
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes that play a role in inflammation and cancer progression, further supporting its therapeutic potential .

Case Studies

  • Antioxidant Study : A study assessed the antioxidant capacity of DHTDC using various assays (DPPH, ABTS). Results indicated that DHTDC significantly reduced oxidative stress markers in vitro, suggesting its potential application in oxidative stress-related diseases .
  • Anti-inflammatory Research : In a model of induced inflammation, DHTDC administration resulted in reduced levels of inflammatory cytokines (e.g., TNF-alpha, IL-6), demonstrating its efficacy as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that DHTDC inhibited bacterial growth effectively, indicating its potential as an antimicrobial compound .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of DHTDC's biological activity, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylateC12H14O6SMethyl groups instead of ethylLower antioxidant activity
Ethyl 3-hydroxythiophene-2-carboxylateC10H10O4SLacks one hydroxyl groupReduced anti-inflammatory effects
Diethyl thiophene-2,5-dicarboxylateC12H14O4SNo hydroxyl substitutionsMinimal biological activity

DHTDC is distinguished by its specific arrangement of functional groups that enhance its reactivity and biological efficacy compared to these similar compounds.

Comparison with Similar Compounds

Diethyl 3,4-Dialkoxythiophene-2,5-Dicarboxylates

  • Synthesis : Etherification of the hydroxyl groups with n-bromoalkanes (e.g., 1-bromodecane) using K₂CO₃/DMF yields dialkoxy derivatives (e.g., 5a-c) .
  • Properties: Alkoxy groups enhance hydrophobicity and solubility in organic solvents, making these derivatives suitable for polycondensation into donor-acceptor (D-A) polymers for optoelectronics .
  • Applications : Used in synthesizing 3,4-dialkoxythiophene-2,5-carbonyldihydrazides (6a-c), which form π-conjugated polymers with 1,3,4-oxadiazole units .

Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-Dicarboxylate

  • Synthesis : Derived from acetylacetone and carbon disulfide, followed by esterification .
  • Properties: The thieno[2,3-b]thiophene core extends conjugation, improving charge transport. Methyl groups at 3,4-positions reduce hydrogen bonding, altering crystallinity compared to the hydroxylated parent compound .
  • Reactivity: Reacts with hydrazine to form mono- or diacylhydrazides (66–68% yields), useful in heterocyclic chemistry .

Modifications at the Ester Groups

3,4-Dihydroxy-thiophene-2,5-dicarboxylic Acid Dimethyl Ester (CAS 58416-04-9)

  • Synthesis: Methyl ester analog prepared via similar esterification with methanol .
  • Industrial-grade purity (99%) makes it a cost-effective alternative .

Mono-Saponified Derivative (Compound 97)

  • Synthesis: Partial hydrolysis of the diester with 1 N NaOH yields a monocarboxylic acid (28% yield) .
  • Properties: Exists in equilibrium with a keto tautomer (compound 99), confirmed by deuterium exchange and acid-catalyzed ethanolysis .
  • Applications: Intermediate in synthesizing monoethyl ethers (e.g., compound 98), which have modified solubility profiles .

Core Structure Variations

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate

  • Synthesis: Substitution of hydroxyl groups with amino groups via reductive amination or direct substitution .
  • Reactivity: Amino groups enable Schiff base formation with aldehydes, useful in coordination chemistry and sensor design .
  • Applications: Key precursor for bis(thienopyridine) hybrids with arene/heteroarene cores .

Dihydropyridine Dicarboxylates (e.g., Compounds 14–18)

  • Synthesis : Prepared via Hantzsch-type reactions, incorporating aryl substituents at the 1,4-positions .
  • Properties: Nonclassical 1,4-dihydropyridines exhibit anti-tubercular activity, attributed to their planar, conjugated systems .

Comparative Data Tables

Table 2: Reactivity and Yields

Reaction Substrate Product Yield Conditions Reference ID
Etherification with 1-bromodecane Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Diethyl 3,4-didecoxythiophene-2,5-dicarboxylate 70% K₂CO₃/DMF, 70 h
Hydrazidation Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Monoacylhydrazide 66% Ethanol reflux, 24 h
Mono-saponification This compound Monocarboxylic acid (97) 28% 1 N NaOH, HCl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, and what key reagents and conditions are involved?

  • Methodological Answer : The synthesis typically involves esterification of thiodiglycolic acid with ethanol under acidic conditions to form diethylthiodiglycolate, followed by condensation with diethyl oxalate in the presence of sodium ethoxide. This reaction proceeds via a cyclization mechanism to yield this compound. Critical reagents include thiodiglycolic acid, diethyl oxalate, and sodium ethoxide, with THF or ethanol as solvents .

Q. How is this compound characterized post-synthesis to confirm its structure?

  • Methodological Answer : Structural confirmation relies on a combination of 1H^1H and 13C^{13}C NMR spectroscopy to identify hydroxyl and ester functional groups. X-ray crystallography, refined using programs like SHELXL, provides definitive evidence of the planar thiophene ring and hydrogen-bonding networks. Tautomeric equilibria (e.g., keto-enol forms) are further probed via deuterium exchange experiments in NaOD/D2_2O .

Q. What are the common side reactions during the hydrolysis of this compound, and how are they mitigated?

  • Methodological Answer : Mono-saponification with 1 N NaOH yields the mono-ester derivative, but prolonged hydrolysis or acidic conditions (e.g., HCl in ethanol/water) can lead to side products like monoethyl ethers. Product distribution is controlled by adjusting reaction time, temperature, and solvent polarity. Column chromatography is employed to isolate pure products .

Advanced Research Questions

Q. How can phase-transfer catalysis (PTC) be optimized for the O-alkylation of this compound’s disodium salt?

  • Methodological Answer : Ionic phase-transfer catalysts (e.g., tetrabutylammonium perchlorate) combined with KI enhance alkylation efficiency with reagents like 1,2-dichloroethane. Reaction monitoring via TLC or HPLC ensures optimal conversion. Kinetic studies reveal that solvent polarity (e.g., acetonitrile vs. THF) significantly impacts reaction rates and selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

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